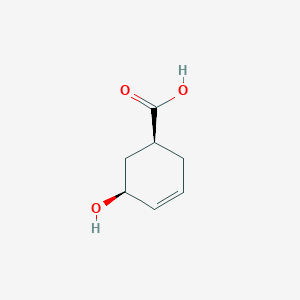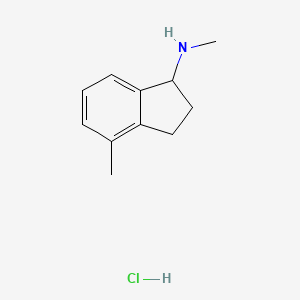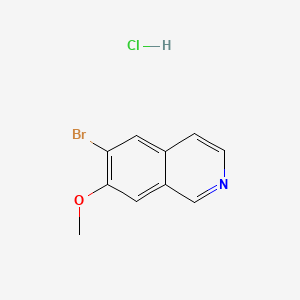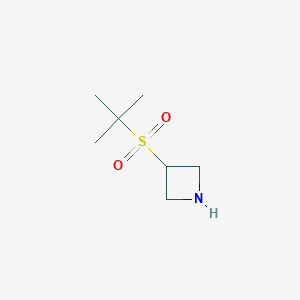![molecular formula C8H11Cl B13470718 1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 1824221-34-2](/img/structure/B13470718.png)
1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene, also known as 5-chloromethyl-2-norbornene, is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which consists of a seven-membered ring fused to a three-membered ring, with a chloromethyl group attached to the second carbon of the double bond.
Preparation Methods
The synthesis of 1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene can be achieved through several methods. One common synthetic route involves the chloromethylation of norbornene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then adds to the double bond of norbornene to form the desired product .
Industrial production methods for this compound may involve similar chloromethylation reactions but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols. For example, reaction with sodium azide can replace the chlorine atom with an azide group.
Oxidation Reactions: The double bond in the bicyclic structure can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Polymerization Reactions: This compound can undergo ring-opening metathesis polymerization (ROMP) in the presence of catalysts such as tungsten or molybdenum complexes, leading to the formation of high-molecular-weight polymers.
Scientific Research Applications
1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound can be used to study the effects of rigid bicyclic structures on biological systems, including enzyme interactions and receptor binding.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that incorporate the bicyclic structure for improved stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in substitution reactions, the chloromethyl group can form a carbocation intermediate, which is then attacked by a nucleophile. In polymerization reactions, the double bond can undergo metathesis to form long polymer chains .
Comparison with Similar Compounds
1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene can be compared to other similar compounds such as:
Norbornene: Lacks the chloromethyl group but shares the same bicyclic structure.
5-Vinylbicyclo[2.2.1]hept-2-ene: Similar structure but with a vinyl group instead of a chloromethyl group.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Contains additional methyl groups, which affect its reactivity and physical properties.
The uniqueness of this compound lies in its chloromethyl group, which provides a site for further chemical modification and functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
1824221-34-2 |
|---|---|
Molecular Formula |
C8H11Cl |
Molecular Weight |
142.62 g/mol |
IUPAC Name |
1-(chloromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11Cl/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7H,2,4-6H2 |
InChI Key |
JFMXMDVWTVJDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride](/img/structure/B13470650.png)

![(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid](/img/structure/B13470656.png)


![7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole](/img/structure/B13470663.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13470666.png)


![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
![1-Oxa-5-azaspiro[2.4]heptane](/img/structure/B13470697.png)


